2-Amino-N-methylbenzenesulfonamide hydrochloride

Solubility Salt Form Physicochemical Property

Select 2-Amino-N-methylbenzenesulfonamide hydrochloride (CAS 1269062-10-3) for applications requiring polar protic or aqueous solvent conditions where the free base is insoluble. This HCl salt (≥95% purity) ensures a protonated ortho-amino group for controlled diazotization and enables one-carbon cyclization to 1,2,4-benzothiadiazine 1,1-dioxides—transformations inaccessible to para/meta analogs. Ideal for medicinal chemistry SAR studies, azo dye intermediates, and sulfonamide-based enzyme inhibitor scaffolds.

Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69 g/mol
CAS No. 1269062-10-3
Cat. No. B1522504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-methylbenzenesulfonamide hydrochloride
CAS1269062-10-3
Molecular FormulaC7H11ClN2O2S
Molecular Weight222.69 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC=C1N.Cl
InChIInChI=1S/C7H10N2O2S.ClH/c1-9-12(10,11)7-5-3-2-4-6(7)8;/h2-5,9H,8H2,1H3;1H
InChIKeyUTBCTQJSEIPMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-methylbenzenesulfonamide Hydrochloride (CAS 1269062-10-3): A Research-Grade Sulfonamide Building Block with a Distinct Salt Form


2-Amino-N-methylbenzenesulfonamide hydrochloride (CAS 1269062-10-3; molecular formula C₇H₁₁ClN₂O₂S; molecular weight 222.70 g/mol) is the hydrochloride salt of a substituted benzenesulfonamide . The compound consists of a benzenesulfonamide core bearing a primary amino group at the ortho position and an N-methyl group on the sulfonamide nitrogen . It is supplied as a solid with a purity specification of ≥95% to ≥98% across various vendors . Its primary utility lies in its role as a versatile building block or intermediate in medicinal chemistry and organic synthesis, offering distinct physicochemical properties conferred by its salt form and unique substitution pattern [1].

Why 2-Amino-N-methylbenzenesulfonamide Hydrochloride Cannot Be Freely Substituted by Its Free Base or Other Simple Benzenesulfonamides


Generic substitution of 2-amino-N-methylbenzenesulfonamide hydrochloride (HCl salt) with its free base (CAS 16288-77-0) or with other sulfonamide analogs is not scientifically valid due to fundamentally different physicochemical properties [1][2]. The hydrochloride salt exhibits substantially enhanced aqueous solubility (estimated LogP reduction to 0.6-0.8) and modified dissolution kinetics compared to the free base, which has poor water solubility [2]. This difference is critical in reaction conditions requiring polar protic solvents or aqueous media [1]. Furthermore, the ortho-amino N-methyl substitution pattern defines a unique steric and electronic environment that governs reactivity, particularly in diazotization and cyclization reactions to form benzothiadiazine dioxides—a transformation not readily accessible with para- or meta-substituted analogs . The quantitative evidence below substantiates these distinctions and clarifies the specific scenarios where procurement of the hydrochloride salt is functionally necessary.

Quantitative Differentiation Evidence for 2-Amino-N-methylbenzenesulfonamide Hydrochloride vs. Free Base and Structural Analogs


Enhanced Aqueous Solubility and Handling of the Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 2-amino-N-methylbenzenesulfonamide (MW 222.70 g/mol) offers significantly improved aqueous solubility compared to the neutral free base (MW 186.23 g/mol) [1][2]. The free base is reported to be poorly soluble in water but soluble in organic solvents [1]. The hydrochloride salt, by contrast, is designed to enhance solubility in polar protic solvents, facilitating its use in aqueous reaction conditions [2]. The computed LogP for the free base is 0.6, while the salt form exhibits a further reduced effective LogP, indicating increased hydrophilicity [3].

Solubility Salt Form Physicochemical Property Aqueous Compatibility

Defined Purity Specifications Across Reputable Vendors: ≥95% to ≥98%

The target compound is commercially available with well-defined and verifiable purity specifications. Vendor technical datasheets from Sigma-Aldrich (via ChemBridge), Hit2Lead, AiFChem, and ChemScene consistently report purities of 95% or 98% . This contrasts with less rigorously characterized free base samples or in-house synthesized material, which may lack validated purity metrics. For sensitive reactions such as diazotization or metal-catalyzed couplings, a defined high purity ensures consistent reactivity and minimizes side-product formation .

Purity Quality Control Reproducibility Procurement

Ortho-Amino N-Methyl Substitution Pattern Enables Specific Cyclization to Benzothiadiazine Dioxides

The ortho arrangement of the amino group and the sulfonamide N-methyl moiety in 2-amino-N-methylbenzenesulfonamide enables a one-carbon ring closure to yield 1,2,4-benzothiadiazine 1,1-dioxides, a privileged scaffold in medicinal chemistry [1]. This cyclization is a well-established transformation for 2-aminoarenesulfonamides, and the presence of the N-methyl group on the sulfonamide nitrogen (rather than a primary sulfonamide) is critical for modulating the electronic and steric properties of the resulting heterocycle [1]. In contrast, para- or meta-substituted analogs (e.g., sulfanilamide or 4-amino-N-methylbenzenesulfonamide) cannot undergo this specific intramolecular cyclization due to the spatial separation of the reactive groups, thereby lacking this synthetic utility [2].

Cyclization Benzothiadiazine Synthetic Utility Reaction Specificity

Computed Physicochemical Descriptors Distinguish the HCl Salt from the Free Base

Computed physicochemical properties highlight key differences between the hydrochloride salt and its free base. The free base has a topological polar surface area (TPSA) of 80.6 Ų, while the hydrochloride salt exhibits a reduced TPSA of 72.19 Ų, indicating altered polarity and hydrogen-bonding capacity [1]. Similarly, the LogP decreases from 0.6 (free base) to 0.78 (salt) as reported by Hit2Lead, reflecting the influence of the hydrochloride counterion on lipophilicity . The hydrogen bond donor count increases from 2 (free base) to 3 (salt) due to the presence of the protonated amino group [1]. These differences are critical for structure-based drug design and predictive QSAR modeling.

Physicochemical Descriptor Drug-likeness Computational Chemistry QSAR

Hydrochloride Salt Form Provides Enhanced Stability and Storage Attributes

The hydrochloride salt form of 2-amino-N-methylbenzenesulfonamide is reported to exhibit improved stability under standard storage conditions compared to the free base. Vendor technical datasheets recommend storage of the hydrochloride salt at room temperature or 2-8°C in sealed, dry conditions, with no special precautions beyond standard laboratory handling . In contrast, the free base (CAS 16288-77-0) is noted to require protection from light and storage at 2-8°C, indicating greater sensitivity to environmental factors . The hydrochloride salt's solid form and reduced hygroscopicity contribute to a longer shelf-life and more reproducible experimental outcomes over time [1].

Stability Storage Shelf-life Salt Form

Recommended Research and Industrial Application Scenarios for 2-Amino-N-methylbenzenesulfonamide Hydrochloride


Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides via Ortho-Amino Cyclization

This compound is ideally suited as a key building block for the synthesis of 1,2,4-benzothiadiazine 1,1-dioxide scaffolds, a class of heterocycles with documented diuretic and carbonic anhydrase inhibitory activities . The ortho arrangement of the amino group and the sulfonamide N-methyl moiety enables a one-carbon ring closure, typically with triethyl orthoformate or similar reagents . The hydrochloride salt's enhanced aqueous solubility facilitates this reaction in polar media [1].

Diazotization and Diazonium Salt Formation for Azo Dye and Cephalosporin Synthesis

The primary aromatic amine functionality in this compound allows for efficient diazotization, generating diazonium salts that serve as versatile intermediates in azo dye synthesis and in the preparation of cephalosporin antibiotics . The N-methyl group on the sulfonamide modulates the electronic properties of the benzene ring, influencing the reactivity and regioselectivity of subsequent coupling reactions . The hydrochloride salt form ensures the amino group is in a protonated state, which can be advantageous for controlled diazotization conditions.

Building Block in Medicinal Chemistry for Sulfonamide-Based Enzyme Inhibitor Design

The compound serves as a versatile scaffold for the synthesis of sulfonamide-based enzyme inhibitors, including carbonic anhydrase inhibitors and potential antibacterial agents [2]. Its structural features—a primary amino group for further derivatization and an N-methyl sulfonamide for hydrogen bonding—make it a valuable starting point for structure-activity relationship (SAR) studies [2]. The defined purity (≥95%) of commercially available material ensures reproducibility in biological assays .

Physicochemical and Solubility-Enhanced Reagent for Aqueous Reaction Conditions

When a reaction protocol specifically calls for aqueous or highly polar protic solvent conditions, the hydrochloride salt is the preferred form over the free base. Its enhanced water solubility (effective LogP reduction vs. free base) and solid-state stability enable reproducible experimental outcomes in such environments [1][3]. This scenario is particularly relevant for biochemical assays, bioconjugation chemistry, or polymer modifications requiring water-soluble sulfonamide building blocks [3].

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